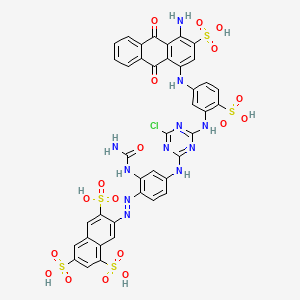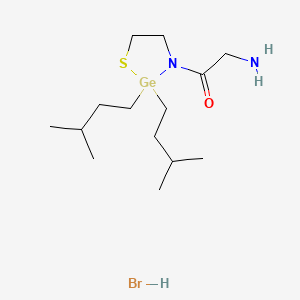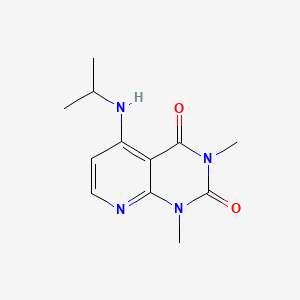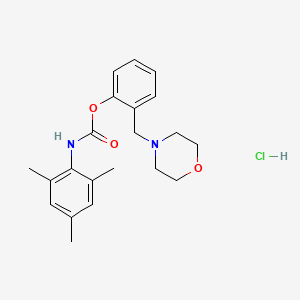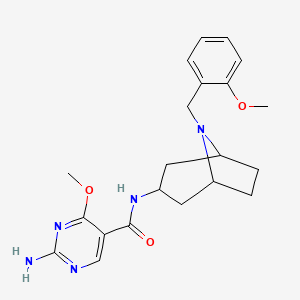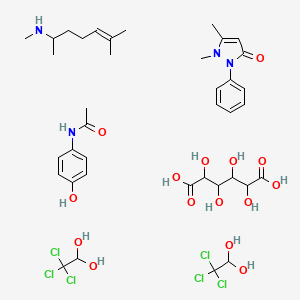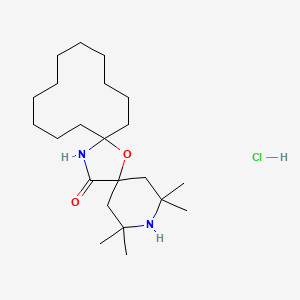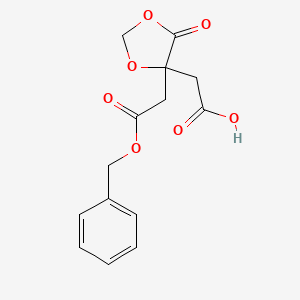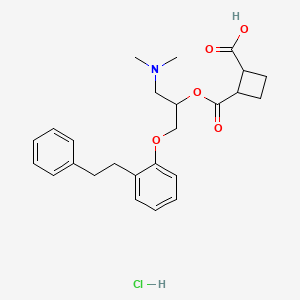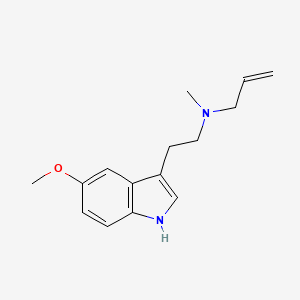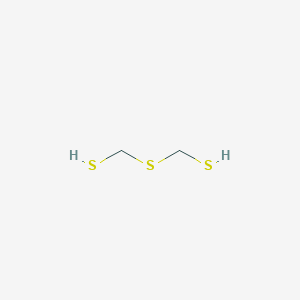
Bis(mercaptomethyl) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(mercaptomethyl) sulfide is an organosulfur compound with the molecular formula C₂H₆S₃. It is characterized by the presence of two mercaptomethyl groups attached to a central sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(mercaptomethyl) sulfide can be synthesized through the reaction of formaldehyde with hydrogen sulfide in the presence of sodium dihydrogen phosphate as a buffer. The reaction is typically carried out at 45°C under autogenous pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Bis(mercaptomethyl) sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols.
Substitution: The mercaptomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides can react with this compound under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols.
Substitution: Various substituted mercaptomethyl derivatives.
Scientific Research Applications
Bis(mercaptomethyl) sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as a cross-linking agent in rubber manufacturing.
Mechanism of Action
The mechanism of action of bis(mercaptomethyl) sulfide involves its ability to interact with various molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds, which play a crucial role in the compound’s biological and chemical activities. The pathways involved include redox reactions and nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-mercaptoethyl) sulfide
- 1,4-Benzenedimethanethiol
- 1,3-Dithiane derivatives
Uniqueness
Bis(mercaptomethyl) sulfide is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its central sulfur atom and two mercaptomethyl groups provide distinct reactivity compared to other similar compounds .
Properties
CAS No. |
7529-06-8 |
|---|---|
Molecular Formula |
C2H6S3 |
Molecular Weight |
126.3 g/mol |
IUPAC Name |
sulfanylmethylsulfanylmethanethiol |
InChI |
InChI=1S/C2H6S3/c3-1-5-2-4/h3-4H,1-2H2 |
InChI Key |
WTSBJMAOQNCZBF-UHFFFAOYSA-N |
Canonical SMILES |
C(S)SCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


